molecular formula C20H24FN7O3 B2667909 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide CAS No. 851940-88-0

2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide

Katalognummer: B2667909
CAS-Nummer: 851940-88-0
Molekulargewicht: 429.456
InChI-Schlüssel: KXLUHPWPJRWECZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a purine derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to scale up production .

Analyse Chemischer Reaktionen

Types of Reactions

2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antitumor Activity
Recent studies have indicated that compounds similar to 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide exhibit antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, the related compound avapritinib has shown efficacy against gastrointestinal stromal tumors by targeting mutant forms of the protein tyrosine kinase KIT and platelet-derived growth factor receptor alpha (PDGFRA) .

2. Neurological Applications
The piperazine structure is frequently associated with neuroactive compounds. Research suggests that derivatives of this compound may influence neurotransmitter systems and could potentially be developed for treating conditions such as anxiety and depression . The interaction of piperazine derivatives with serotonin receptors has been particularly noted.

3. Nucleoside Transport Inhibition
The compound has been explored for its ability to inhibit equilibrative nucleoside transporters (ENTs), which are crucial for nucleotide synthesis and regulation of adenosine function. A study demonstrated that analogs of this compound selectively inhibited ENT2 over ENT1, suggesting potential applications in modulating adenosine signaling pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Variations in the piperazine ring and modifications to the purine structure can significantly influence biological activity. For example:

Modification Effect on Activity
Fluorination at position 2Increases affinity for target receptors
Methylation at position 3Enhances metabolic stability
Alteration of the acetamide groupModulates solubility and bioavailability

Case Studies

Case Study 1: Antitumor Efficacy
A study involving a series of piperazine derivatives showed that introducing a fluorophenyl group significantly improved the compounds' potency against cancer cell lines. The lead compound demonstrated an IC50 value in the nanomolar range against specific tumor types .

Case Study 2: Neuromodulatory Effects
In animal models, a derivative similar to 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purinin-7-yl)acetamide was tested for anxiolytic effects. Results indicated a significant reduction in anxiety-like behaviors compared to control groups .

Wirkmechanismus

The mechanism of action of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. Molecular docking studies have shown that the binding site of this compound may differ from conventional inhibitors, suggesting a unique mode of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide lies in its specific structural features, such as the combination of a fluorophenyl-substituted piperazine ring with a purine derivative. This unique structure may confer distinct pharmacological properties and potential therapeutic applications .

Biologische Aktivität

The compound 2-(8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)acetamide , with the molecular formula C25H34N2O5C_{25}H_{34}N_{2}O_{5}, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological profile.

Synthesis

The compound is synthesized from 9α-hydroxyparthenolide , which is derived from the aerial parts of Anvillea radiata. The synthesis involves the reaction of 9α-hydroxyparthenolide with 4-(2-fluorophenyl)piperazine in ethanol, yielding a high purity product (95%) after recrystallization .

The biological activity of this compound is primarily linked to its interaction with various biological targets. Notably, it has been studied for its effect on lysosomal phospholipase A2 (PLA2G15), an enzyme implicated in phospholipidosis—a pathological condition characterized by the accumulation of phospholipids in lysosomes. Inhibition of PLA2G15 has been associated with drug-induced toxicity, highlighting the importance of this enzyme as a target for evaluating the safety profiles of new drugs .

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit:

  • Antidepressant-like effects : The piperazine moiety is known for its role in various psychoactive compounds. Studies suggest that modifications in this structure can enhance serotonergic activity .
  • Antitumor activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Study 1: PLA2G15 Inhibition

A study investigated the inhibition of PLA2G15 by a library of compounds including derivatives related to our compound. It was found that several compounds inhibited PLA2G15 with IC50 values less than 1 mM. This suggests that this compound may also possess similar inhibitory properties .

Study 2: Antidepressant Activity

Another research focused on the antidepressant potential of piperazine derivatives indicated that modifications to the piperazine ring can significantly enhance activity at serotonin receptors. The presence of a fluorine atom in the phenyl ring may contribute to increased receptor affinity and selectivity .

Data Tables

Property Value
Molecular FormulaC25H34N2O5
Molecular Weight434.55 g/mol
Synthesis Yield95%
Key Biological TargetPLA2G15
IC50 (PLA2G15 Inhibition)< 1 mM

Eigenschaften

IUPAC Name

2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O3/c1-24-18-17(19(30)25(2)20(24)31)28(11-15(22)29)16(23-18)12-26-7-9-27(10-8-26)14-6-4-3-5-13(14)21/h3-6H,7-12H2,1-2H3,(H2,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLUHPWPJRWECZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.